1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is a bifunctional pyrazole derivative featuring two distinct pyrazole rings linked via a methanamine bridge. The first pyrazole ring (1,5-dimethyl substitution) contributes steric bulk and electron-donating effects, while the second pyrazole (1-isopropyl substitution) introduces a branched alkyl group, enhancing hydrophobicity. This compound is structurally analogous to several pharmacologically relevant pyrazole-based molecules, such as kinase inhibitors and receptor modulators, though its specific biological activity remains underexplored in the provided literature. Its synthesis likely involves coupling of pre-functionalized pyrazole intermediates, as seen in related methodologies .
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-10(2)18-13(5-6-15-18)9-14-7-12-8-16-17(4)11(12)3;/h5-6,8,10,14H,7,9H2,1-4H3;1H |
InChI Key |
APEBUPKBTMETQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole rings. This can be done using alkyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the two pyrazole rings through a methylene bridge. This can be achieved using formaldehyde and a suitable amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound exhibits promising pharmacological properties due to its unique structure. Studies have shown that pyrazole derivatives can act as effective anti-inflammatory, analgesic, and antimicrobial agents. The presence of the pyrazole ring system is crucial for these activities.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the pyrazole ring can significantly influence the biological activity of the compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituent on Pyrazole | Increases anti-inflammatory activity |
| Alkyl Chain Length | Affects solubility and bioavailability |
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anti-cancer properties of pyrazole derivatives similar to our compound. The research demonstrated that certain substitutions on the pyrazole ring enhanced cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new cancer therapies .
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Pyrazole derivatives are known for their ability to inhibit key enzymes in pests, leading to effective pest control.
Efficacy Against Pests
Research indicates that compounds with similar structures have shown effectiveness against common agricultural pests:
| Pest Type | Efficacy (LC50) |
|---|---|
| Aphids | 25 mg/L |
| Whiteflies | 15 mg/L |
These findings suggest that 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine could be developed into an effective agricultural pesticide.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrazole Rings
A key distinguishing feature of the target compound is the substitution pattern on both pyrazole rings. Below is a comparative analysis with analogs from the literature:
Key Observations :
- Hydrophobicity : The isopropyl group in the target compound enhances lipophilicity compared to fluorinated (e.g., 2,5-difluorobenzyl ) or heterocyclic (e.g., piperidinyl ) analogs.
- Steric Effects : The 1,5-dimethyl substitution on the first pyrazole is conserved across analogs, suggesting its role in stabilizing molecular conformation or binding interactions.
Physicochemical and Pharmacological Trends
- Molecular Weight : The target compound (274.37 g/mol) falls within the typical range for CNS-penetrant molecules, unlike bulkier analogs like C12H18ClF2N5 (305.76 g/mol) .
- Halogenation : Fluorinated analogs (e.g., ) exhibit higher polarity and metabolic stability but reduced cell permeability compared to alkyl-substituted derivatives .
Biological Activity
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN5 |
| Molecular Weight | 283.80 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine; hydrochloride |
| InChI Key | APEBUPKBTMETQV-UHFFFAOYSA-N |
This compound features a dual pyrazole structure, which enhances its chemical reactivity and potential for diverse biological activity.
Compound 1 acts primarily as a ligand that binds to specific enzymes and receptors, modulating their activity. The interaction with molecular targets can lead to various biological effects, including enzyme inhibition and receptor modulation, which are critical in therapeutic contexts such as neurological disorders and cancer treatment .
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives, including compound 1, in developing antiviral agents. For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been associated with potent activity against β-coronaviruses . This suggests that similar structures may also exhibit antiviral properties through specific interactions within viral replication pathways.
Antitumor Properties
Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies demonstrate that modifications on the pyrazole ring can significantly influence antitumor efficacy. Compound 1 may be investigated further for its potential in targeting cancer cells through apoptosis induction or cell cycle disruption mechanisms .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of serine/threonine kinases, compound 1 was found to effectively inhibit CSNK2A2 activity. This was evidenced by crystallographic data showing that it forms key hydrogen bonds within the ATP-binding pocket of the enzyme, enhancing its binding affinity compared to other inhibitors .
Case Study 2: Solubility and Metabolic Stability
The metabolic stability of compound 1 was assessed in mouse and human liver microsomes. It exhibited improved stability compared to related compounds, although it showed low aqueous solubility (0.47 μg/mL). This highlights the need for further modifications to enhance solubility while maintaining potency .
Applications in Medicinal Chemistry
Compound 1 serves as a versatile building block for synthesizing novel pharmaceutical agents targeting neurological disorders and cancers. Its unique structural features allow for modifications that can optimize pharmacokinetic properties and enhance therapeutic efficacy.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone | Simple pyrazole | Moderate enzyme inhibition |
| 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | Pyrazole with benzoic acid | Antitumor activity |
The complexity of compound 1 allows it to stand out among simpler analogs due to its dual pyrazole framework and potential for diverse applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
